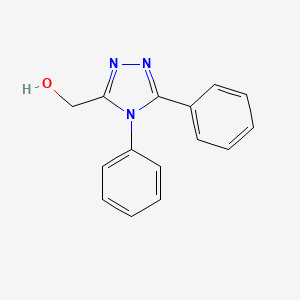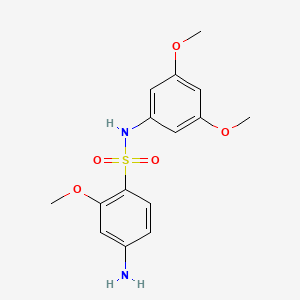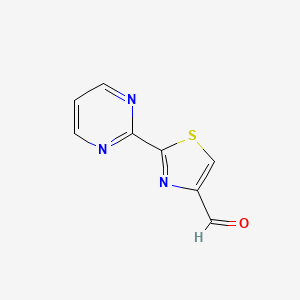![molecular formula C15H17NO5 B1521235 Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate CAS No. 1181537-45-0](/img/structure/B1521235.png)
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Descripción general
Descripción
“Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate” is a chemical compound with the CAS Number: 1181537-45-0 . Its molecular weight is 291.3 . The IUPAC name for this compound is methyl 4- [4- (4-morpholinyl)phenyl]-2,4-dioxobutanoate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate” is represented by the InChI Code: 1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate” has a molecular weight of 291.3 . More detailed physical and chemical properties are not available in the current resources .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Studies have highlighted the synthesis and crystalline structure of oxime derivatives containing succinimid and morpholin groups, providing insights into their molecular configurations and potential applications in materials science and chemical synthesis (Dinçer et al., 2005).
Antioxidant Potential
- Research on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has revealed their potential as antioxidants, with QSAR-analysis aiding in the theoretical design of new antioxidants (Drapak et al., 2019).
Biodegradability and Toxicity
- The synthesis and evaluation of 4-benzyl-4-methylmorpholinium-based ionic liquids have been explored, focusing on their physicochemical properties, cytotoxicity, oral toxicity, biodegradability, and low antimicrobial activity, suggesting their use as new biomass solvents (Pernak et al., 2011).
Antimicrobial and Analgesic Activity
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates synthesized from methyl 2,4-dioxobutanoates have shown antimicrobial, analgesic, antipyretic activities, and influence on antibody response, opening avenues for their application in medical research (Mar'yasov et al., 2016).
DNA Binding and Biological Activity
- Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been studied for their DNA binding and biological activity, showing variations in cytotoxicities based on methylation, which is critical for designing drugs with targeted action (Brodie et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(4-morpholin-4-ylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJQSLULWYHTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)

![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)
![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)


